Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate
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Overview
Description
Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester (9CI): is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.248 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfonyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester typically involves the reaction of 2-(trifluoromethyl)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Catalysts such as palladium or nickel in the presence of suitable ligands.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The ethyl ester group can undergo hydrolysis to release the active carbamate moiety, which can further interact with biological targets .
Comparison with Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, benzyl-, ethyl ester
Comparison:
- Carbamic acid, phenyl-, ethyl ester: Lacks the trifluoromethyl and sulfonyl groups, making it less lipophilic and less reactive in certain biological contexts .
- Carbamic acid, methyl-, ethyl ester: Smaller and less complex, with different reactivity and biological activity profiles .
- Carbamic acid, benzyl-, ethyl ester: Contains a benzyl group instead of a trifluoromethyl group, leading to different chemical and biological properties .
Uniqueness: Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester is unique due to the presence of the trifluoromethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions .
Properties
CAS No. |
3110-54-1 |
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Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
ethyl N-[2-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-6-4-3-5-7(8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
SVJWNFXXGMZSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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